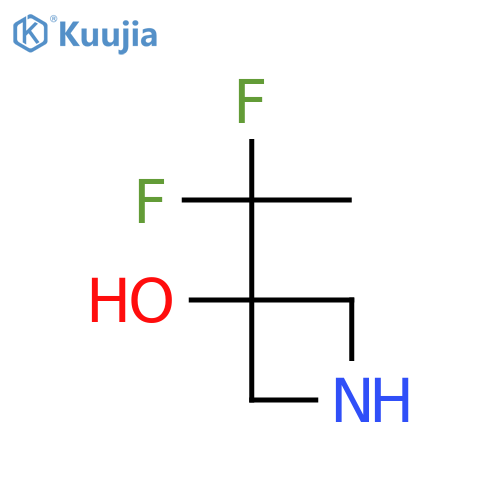Cas no 2228383-17-1 (3-(1,1-difluoroethyl)azetidin-3-ol)

2228383-17-1 structure
商品名:3-(1,1-difluoroethyl)azetidin-3-ol
3-(1,1-difluoroethyl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(1,1-difluoroethyl)azetidin-3-ol
- EN300-1944346
- 2228383-17-1
-
- インチ: 1S/C5H9F2NO/c1-4(6,7)5(9)2-8-3-5/h8-9H,2-3H2,1H3
- InChIKey: CWIRFWSAWXSYLN-UHFFFAOYSA-N
- ほほえんだ: FC(C)(C1(CNC1)O)F
計算された属性
- せいみつぶんしりょう: 137.06522023g/mol
- どういたいしつりょう: 137.06522023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 32.3Ų
3-(1,1-difluoroethyl)azetidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1944346-0.25g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 0.25g |
$1591.0 | 2023-09-17 | ||
| Enamine | EN300-1944346-10.0g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 10g |
$7435.0 | 2023-06-01 | ||
| Enamine | EN300-1944346-0.5g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 0.5g |
$1660.0 | 2023-09-17 | ||
| Enamine | EN300-1944346-2.5g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 2.5g |
$3389.0 | 2023-09-17 | ||
| Enamine | EN300-1944346-5g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 5g |
$5014.0 | 2023-09-17 | ||
| Enamine | EN300-1944346-10g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 10g |
$7435.0 | 2023-09-17 | ||
| Enamine | EN300-1944346-1.0g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 1g |
$1729.0 | 2023-06-01 | ||
| Enamine | EN300-1944346-0.1g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 0.1g |
$1521.0 | 2023-09-17 | ||
| Enamine | EN300-1944346-0.05g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 0.05g |
$1452.0 | 2023-09-17 | ||
| Enamine | EN300-1944346-5.0g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 5g |
$5014.0 | 2023-06-01 |
3-(1,1-difluoroethyl)azetidin-3-ol 関連文献
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
2228383-17-1 (3-(1,1-difluoroethyl)azetidin-3-ol) 関連製品
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量